N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-11-7-8-13(15(9-11)24-2)18(22)21-19-20-17-12-5-3-4-6-14(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZGJIBPEWSDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-3-iodochromones with amines and carbon disulfide, followed by cyclization to form the chromeno-thiazole core . The reaction conditions often include the use of copper catalysts and organic solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as ionic liquid catalysts and environmentally benign solvents, is also gaining popularity to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperben
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide is a complex heterocyclic compound that exhibits a range of biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C19H16N2O4S
- Molecular Weight : 368.4 g/mol
The structure consists of a chromene ring fused with a thiazole ring and a benzamide moiety substituted with two methoxy groups. This unique arrangement contributes to its diverse biological activities.
This compound demonstrates various mechanisms of action that underlie its biological effects:
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory disorders.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
In Vitro Studies
A series of in vitro studies have demonstrated the biological activity of this compound:
- Cell Viability Assays : Research using various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound significantly reduces cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analysis confirmed that treatment with this compound leads to increased annexin V staining, indicating early apoptotic events.
Case Studies
-
Breast Cancer Model :
- A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant decrease in cell proliferation and an increase in apoptosis markers after 24 hours of treatment.
-
Inflammation Model :
- In a lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophages, the compound reduced nitric oxide production and downregulated the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide
- Molecular Formula : C19H16N2O4S
- Molecular Weight : 368.4 g/mol
The compound features a chromene ring fused with a thiazole ring and a benzamide moiety substituted with two methoxy groups. This unique structure contributes to its biological activities.
This compound exhibits several notable biological activities:
1. Antioxidant Activity
- The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
- Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory disorders.
3. Anticancer Properties
- Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The results indicated significant scavenging activity compared to standard antioxidants.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
Case Study 3: Anticancer Activity
The anticancer properties were assessed against various cancer cell lines. The compound showed promising results in inducing apoptosis in breast cancer cells (MCF7).
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Similarities
Key Observations :
Insights :
- The target compound likely employs a multi-step synthesis involving chromeno-thiazole scaffold formation followed by benzamide coupling, similar to methods in .
- EDCI/HOBt-mediated coupling (as in ) is widely used for amide bond formation in structurally complex systems.
Table 3: Reported Activities of Analogous Compounds
Implications for the Target Compound :
- The 2,4-dimethoxybenzamide moiety may confer enhanced DNA intercalation or kinase inhibition, as seen in cytotoxic thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
